

## Validation of Infigratinib's selectivity across the kinome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Infigratinib |           |
| Cat. No.:            | B612010      | Get Quote |

# Infigratinib's Kinome Selectivity: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **infigratinib**'s performance against other selective FGFR inhibitors, supported by experimental data. **Infigratinib** is an ATP-competitive tyrosine kinase inhibitor with high affinity for Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3).[1][2]

Alterations in the FGFR signaling pathway, including gene fusions, rearrangements, amplifications, and activating mutations, are implicated in the pathogenesis of various cancers. [1] **Infigratinib** selectively targets these aberrant FGFRs, thereby inhibiting downstream signaling cascades and suppressing tumor cell proliferation.[1] This guide delves into the specifics of **infigratinib**'s selectivity across the kinome and compares it with other prominent FGFR inhibitors.

## **Comparative Kinase Inhibition Profile**

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target activities can lead to undesirable side effects. The following tables summarize the inhibitory activity of **infigratinib** and other selective FGFR inhibitors against a panel of kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.



| Kinase | Infigratini<br>b (IC50<br>nM) | Derazanti<br>nib (IC50<br>nM) | Erdafitini<br>b (IC50<br>nM) | Pemigati<br>nib (IC50<br>nM) | Rogaratin<br>ib (IC50<br>nM) | Futibatini<br>b (IC50<br>nM) |
|--------|-------------------------------|-------------------------------|------------------------------|------------------------------|------------------------------|------------------------------|
| FGFR1  | 4.5                           | 22.2                          | 4.1                          | 3.3                          | 7.5                          | 1.8                          |
| FGFR2  | 3.0                           | 5.8                           | 2.0                          | 1.3                          | 1.4                          | 1.4                          |
| FGFR3  | 5.6                           | 22.8                          | 3.1                          | 5.2                          | 8.8                          | 1.6                          |
| FGFR4  | 142                           | 402                           | 26.7                         | 50.3                         | 25.6                         | 3.7                          |
| CSF1R  | 258                           | 17.4                          | 190                          | >300                         | 162                          | N/A                          |

Data for **Infigratinib**, Derazantinib, Erdafitinib, Pemigatinib, and Rogaratinib are from a radiometric kinase assay performed by Reaction Biology, as cited in El Shemerly et al., 2022. Futibatinib data is from a separate enzymatic assay.

#### Off-Target Kinase Inhibition Profile of Infigratinib

| Kinase | Infigratinib (IC50 nM) |
|--------|------------------------|
| VEGFR2 | 180                    |
| ABL    | 2300                   |
| FYN    | 1900                   |
| KIT    | 750                    |
| LCK    | 2500                   |
| LYN    | 300                    |
| YES    | 1100                   |

This data highlights **infigratinib**'s selectivity for the FGFR family, with significantly lower potency against a range of other kinases.

### **Signaling Pathways and Experimental Workflows**



To understand the context of **infigratinib**'s action and how its selectivity is determined, the following diagrams illustrate the FGFR signaling pathway and the experimental workflow for a typical radiometric kinase assay.



Click to download full resolution via product page

Caption: Simplified FGFR Signaling Pathway and the inhibitory action of Infigratinib.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. qedtx.com [qedtx.com]
- 2. qedtx.com [qedtx.com]
- To cite this document: BenchChem. [Validation of Infigratinib's selectivity across the kinome].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#validation-of-infigratinib-s-selectivity-across-the-kinome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com